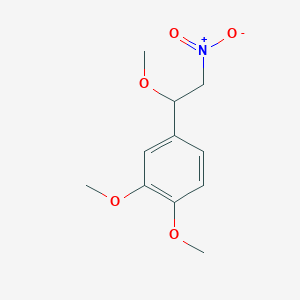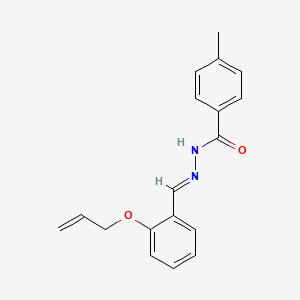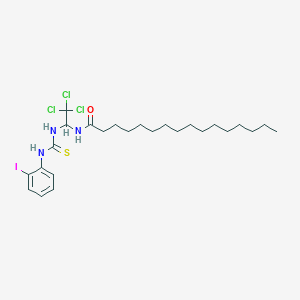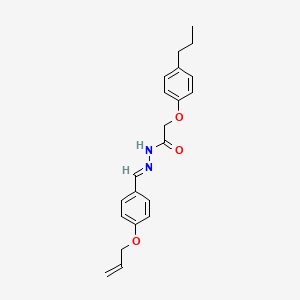
N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3-bromobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions: N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity.
類似化合物との比較
- N-(3-Bromobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- N-(2-Bromobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- N-(3-Bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Comparison: Compared to similar compounds, N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern and the presence of both bromobenzylidene and phenyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the bromine atom can also enhance its ability to participate in halogen bonding, which can be important in the design of new drugs and materials.
特性
分子式 |
C17H18BrN3 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
(E)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H18BrN3/c18-16-6-4-5-15(13-16)14-19-21-11-9-20(10-12-21)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2/b19-14+ |
InChIキー |
OFRHESBLIQXAEN-XMHGGMMESA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)Br |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)

![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974912.png)
![(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)



![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11974952.png)
